molecular formula C28H23BrO3 B13731894 2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane CAS No. 206860-51-7

2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane

Cat. No.: B13731894
CAS No.: 206860-51-7
M. Wt: 487.4 g/mol
InChI Key: IONBEWLKWSJGRD-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane is a heterocyclic organic compound with the molecular formula C28H23BrO3 and a molecular weight of 487.38 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with trityl chloride to form 5-bromo-2-trityloxybenzaldehyde. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, but with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane is unique due to its combination of a bromine atom, trityloxy group, and dioxolane ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and biological applications .

Properties

CAS No.

206860-51-7

Molecular Formula

C28H23BrO3

Molecular Weight

487.4 g/mol

IUPAC Name

2-(5-bromo-2-trityloxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C28H23BrO3/c29-24-16-17-26(25(20-24)27-30-18-19-31-27)32-28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,20,27H,18-19H2

InChI Key

IONBEWLKWSJGRD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)Br)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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